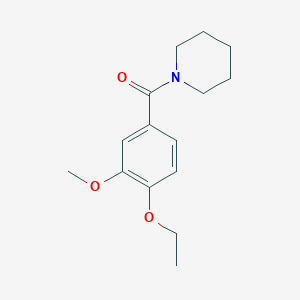
N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood.
作用機序
N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed in the human body. Activation of these receptors by N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs). These signaling pathways are involved in the regulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide leads to various biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of cytokine production, and the regulation of ion channels. The physiological effects of N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide include the modulation of pain perception, the suppression of inflammation, and the regulation of mood.
実験室実験の利点と制限
One of the main advantages of using N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide in scientific research is its potent agonist activity at the CB1 and CB2 receptors. This allows for the precise modulation of the endocannabinoid system in various experimental models. However, one limitation of using this compound is its potential toxicity and adverse effects, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the use of N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide in scientific research. One potential direction is the investigation of its therapeutic potential in the treatment of various diseases, such as chronic pain, inflammation, and neurodegenerative disorders. Another direction is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide and its effects on the endocannabinoid system.
合成法
The synthesis of N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves the reaction of 4-fluorobenzonitrile with 4-methoxy-3-methylphenylacetic acid in the presence of a catalyst and a solvent. The resulting product is then converted to the amide form using an appropriate reagent. The purity and yield of the final product can be improved by various purification techniques, such as chromatography and recrystallization.
科学的研究の応用
The unique pharmacological properties of N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide make it a valuable tool for scientific research. This compound can be used to study the endocannabinoid system and its role in various physiological processes. It can also be used to investigate the therapeutic potential of cannabinoid receptor agonists in the treatment of various diseases, such as chronic pain, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-13-12-14(6-11-17(13)22-2)4-3-5-18(21)20-16-9-7-15(19)8-10-16/h6-12H,3-5H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEZPMAIAYLAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5847503.png)
![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)

![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)



![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5847578.png)
![2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5847591.png)

